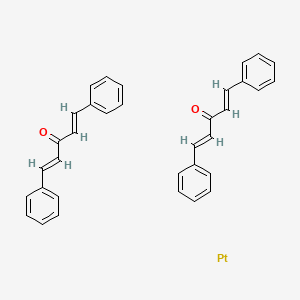

Bis(dibenzylideneacetone)platinum

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bis(dibenzylideneacetone)platinum refers to a platinum complex coordinated with two dibenzylideneacetone (dba) ligands. For context, dibenzylideneacetone (dba) is a conjugated dienone ligand known for stabilizing low-valent transition metals. While the bis-complex may theoretically exist, this article will primarily compare Pt(dba)₃ with structurally related compounds, including bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) and bis(acetylacetonato)platinum(II) (Pt(acac)₂), to infer trends in properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(dibenzylideneacetone)platinum can be synthesized through the reaction of platinum(II) chloride with dibenzylideneacetone in the presence of a reducing agent. The reaction typically takes place in an organic solvent such as ethanol or acetone under an inert atmosphere to prevent oxidation. The reaction conditions often involve heating the mixture to facilitate the formation of the complex.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Enantioselective Diboration of Alkenes

Pt(dba)₂ serves as a precursor for Pt(0) catalysts in the enantioselective diboration of terminal alkenes with B₂(pin)₂ (pin = pinacolato) .

Mechanistic steps :

-

Oxidative addition of B₂(pin)₂ to Pt(0) → cis-bis(boryl)platinum intermediate

-

Alkene insertion into Pt–B bond (stereodefining step)

Representative reaction :

RCH=CH2+B2(pin)2Pt(dba)2/ligandRCH(Bpin)-CH2Bpin

Yields: 70–95% with enantiomeric excess (ee) up to 98%

Alkyne Diboration

Pt(dba)₂ catalyzes the cis-diboration of alkynes to form stereodefined 1,2-diborylalkenes .

| Substrate Type | Product | Yield (%) | Selectivity (cis:trans) |

|---|---|---|---|

| Terminal alkynes | R-C≡CH → R-C(Bpin)=CH(Bpin) | 85–99 | >99:1 |

| Internal alkynes | R-C≡C-R' → R-C(Bpin)=C(Bpin)-R' | 78–95 | >95:5 |

Notable features :

Cross-Coupling Reactions

While less common than palladium analogs, Pt(dba)₂ participates in:

-

Suzuki-Miyaura couplings : Limited to activated aryl halides due to slower oxidative addition

-

Heck reactions : Requires electron-deficient alkenes for efficient β-hydride elimination

Oxidative Addition Pathways

Pt(dba)₂ undergoes oxidative addition with:

-

Diboron reagents : Forms cis-Pt(Bpin)₂ intermediates critical for diboration

-

Aryl halides : Proceeds via a three-center transition state, slower than Pd analogs

Ligand Dynamics

Dba ligands dissociate during catalysis, creating vacant coordination sites. Kinetic studies show:

-

First dba dissociation: Fast (k = 10³–10⁴ s⁻¹)

Comparative Analysis with Related Complexes

| Property | Pt(dba)₂ | Pd(dba)₂ |

|---|---|---|

| Oxidative Addition | Slower, higher barrier | Faster, lower barrier |

| Thermal Stability | >150°C | ~120°C |

| Catalytic Efficiency | Superior in diboration | Better in cross-couplings |

Biological Interactions

While primarily a synthetic catalyst, Pt(dba)₂ derivatives show emerging pharmacological potential:

Scientific Research Applications

Catalytic Applications

1.1 Catalysis in Organic Synthesis

Bis(dibenzylideneacetone)platinum acts as a versatile catalyst in several organic reactions. Its ability to form stable π-olefin complexes allows it to facilitate various transformations, including:

- Allylation Reactions : The compound has been used effectively in allylation processes involving stabilized anions, enhancing the efficiency of product formation.

- Cross-Coupling Reactions : It serves as a catalyst in Suzuki and Heck reactions, where it promotes the coupling of aryl halides with alkenes or other nucleophiles, leading to the formation of biaryl compounds .

- Hydrogenation Reactions : The compound can also be utilized in hydrogenation processes, where it aids in the addition of hydrogen across double bonds in organic substrates.

1.2 Comparison with Other Metal Complexes

The catalytic efficiency of this compound can be compared with other metal complexes, such as bis(dibenzylideneacetone)palladium. The following table summarizes key differences:

| Compound Name | Metal Type | Unique Features |

|---|---|---|

| This compound | Platinum | Forms stable π-olefin complexes; high catalytic activity |

| Bis(dibenzylideneacetone)palladium | Palladium | Known for high reactivity in carbon coupling reactions |

Biological Applications

Recent studies have begun to explore the potential pharmacological properties of this compound. Its interactions with biological macromolecules suggest possible applications in medicinal chemistry:

- Anticancer Activity : Preliminary research indicates that platinum-based compounds may exhibit cytotoxic effects against cancer cells. The coordination environment of this compound could enhance its selectivity and efficacy against specific cancer types.

- Enzyme Inhibition : Investigations into its interactions with enzymes have shown promise for developing inhibitors that could modulate enzymatic activity in metabolic pathways.

Synthesis and Characterization

The synthesis of this compound typically involves straightforward coordination chemistry, where dibenzylideneacetone ligands coordinate to platinum centers. Characterization techniques such as X-ray crystallography have elucidated its unique structural properties, confirming the arrangement of ligands around the platinum atom .

Case Studies

Several case studies highlight the practical applications of this compound:

-

Case Study 1: Catalytic Efficiency in Cross-Coupling Reactions

In a comparative study, this compound was shown to outperform other catalysts in terms of reaction yield and selectivity during Suzuki coupling reactions, demonstrating its potential for industrial applications . -

Case Study 2: Anticancer Properties

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting further investigation into its use as a therapeutic agent.

Mechanism of Action

The mechanism by which bis(dibenzylideneacetone)platinum exerts its effects involves the coordination of platinum with various ligands. The platinum center can undergo oxidative addition, reductive elimination, and ligand exchange reactions, which are fundamental to its catalytic activity. The molecular targets and pathways involved include interactions with organic substrates, leading to the formation of new chemical bonds and the transformation of reactants into desired products.

Comparison with Similar Compounds

Structural and Compositional Differences

Key structural distinctions arise from ligand count, metal identity, and oxidation state:

- Ligand Count : Pt(dba)₃’s three dba ligands create a trigonal planar geometry, typical for Pt(0), whereas Pd(dba)₂ adopts a linear or bent structure due to fewer ligands .

- Oxidation State : Pt(acac)₂ features Pt(II) with acetylacetonate ligands, contrasting with the zero-valent Pt and Pd dba complexes.

Physical and Chemical Properties

Table 1: Physical Properties Comparison

*Inferred from analogous dba complexes requiring inert-atmosphere storage .

- Stability : Pt(dba)₃ and Pd(dba)₂ are air-sensitive, necessitating handling under argon . Pt(acac)₂, with stronger Pt-O bonds, is less sensitive but still hygroscopic .

- Solubility : Pt(dba)₃ is insoluble in water but soluble in organic solvents like THF, a trait critical for catalytic applications .

Table 2: Catalytic Performance and Reactivity

- Mechanistic Insights : Pt(dba)₃’s dba ligands dissociate during catalysis, exposing active Pt(0) sites. This contrasts with Pd(dba)₂, where faster ligand exchange may improve efficiency in cross-coupling .

- Ligand Effects : Acetylacetonate’s stronger chelation in Pt(acac)₂ limits ligand lability, reducing catalytic versatility compared to dba complexes .

Stability and Handling Considerations

- Storage : Pt(dba)₃ requires inert-atmosphere storage (2–8°C) to prevent oxidation . Pd(dba)₂ likely shares similar requirements .

- Hazards: Pt(dba)₃ carries warnings for skin sensitization (H317) and suspected carcinogenicity (H351) . Pd(dba)₂ hazards are less documented but may pose analogous risks.

Biological Activity

Bis(dibenzylideneacetone)platinum, often abbreviated as DBA-Pt, is a platinum coordination compound characterized by the presence of two dibenzylideneacetone ligands. This compound has garnered attention in both synthetic chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of DBA-Pt, focusing on its mechanisms of action, cytotoxicity, and potential applications in cancer therapy.

Chemical Structure and Properties

The structure of this compound involves a platinum center coordinated to two dibenzylideneacetone ligands. This arrangement contributes to the compound's stability and reactivity. The coordination chemistry of DBA-Pt allows it to participate in various chemical reactions, including oxidation and substitution, which are crucial for its biological activity.

The biological activity of DBA-Pt is primarily attributed to its ability to interact with biomolecules, particularly DNA. The proposed mechanisms include:

- DNA Intercalation : DBA-Pt can intercalate into DNA strands, disrupting normal cellular processes and leading to cytotoxic effects.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress through ROS production, further contributing to its anticancer properties.

- Protein Interaction : Research indicates that DBA-Pt can interact with specific proteins involved in cell signaling pathways, potentially altering their function and leading to apoptosis in cancer cells.

Cytotoxicity Studies

Numerous studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from in vitro cytotoxicity assays:

These results indicate that DBA-Pt exhibits significant cytotoxicity against multiple cancer cell lines, making it a candidate for further development as an anticancer agent.

Case Studies

-

In Vitro Study on Lung Cancer Cells :

A study conducted on A549 lung cancer cells demonstrated that DBA-Pt induced apoptosis through the activation of caspase pathways. The treatment resulted in a marked increase in apoptotic cell populations compared to untreated controls, indicating a potential mechanism for its anticancer activity . -

Colon Cancer Research :

In another investigation involving SW480 colon cancer cells, DBA-Pt was shown to inhibit cell proliferation significantly. The study reported an IC50 value of 8 µM, suggesting that DBA-Pt is more potent than many existing platinum-based drugs . -

Mechanistic Insights :

Further mechanistic studies revealed that DBA-Pt treatment led to increased levels of ROS and subsequent activation of stress response pathways in treated cells. This suggests that the compound not only targets DNA but also influences broader cellular signaling networks .

Comparative Analysis with Other Platinum Compounds

When comparing this compound with other platinum-based anticancer agents such as cisplatin and carboplatin, several distinctions emerge:

| Compound | Mechanism | Cytotoxicity |

|---|---|---|

| Bis(dibenzylideneacetone)Pt | DNA intercalation, ROS generation | IC50 ~ 8-12 µM |

| Cisplatin | DNA cross-linking | IC50 ~ 5-10 µM |

| Carboplatin | DNA cross-linking | IC50 ~ 10-15 µM |

DBA-Pt demonstrates comparable or enhanced cytotoxicity relative to traditional platinum drugs while potentially offering a different mechanism of action that could overcome some forms of drug resistance observed with cisplatin and carboplatin.

Q & A

Basic Research Questions

Q. What are the key safety considerations when handling Bis(dibenzylideneacetone)platinum in laboratory settings?

- Methodological Answer : Prioritize hazard mitigation by adhering to GHS protocols, including the use of PPE (gloves, goggles, lab coats) and working in a fume hood. Avoid skin/eye contact and inhalation, as the compound is classified for acute toxicity (H302, H312, H332) and reproductive hazards (H361). Emergency procedures include immediate flushing with water for skin/eye exposure and medical consultation for ingestion or persistent symptoms .

Q. What synthetic routes are commonly employed for preparing this compound, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via ligand substitution reactions using platinum precursors (e.g., K₂PtCl₄) and dibenzylideneacetone under inert atmospheres. Purity optimization involves recrystallization from non-polar solvents (e.g., toluene) and characterization via elemental analysis, NMR (δ ~5–7 ppm for olefinic protons), and X-ray crystallography to confirm ligand coordination geometry .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR to confirm ligand integrity and coordination shifts.

- FT-IR for ν(C=O) and ν(C=C) stretching frequencies (~1600–1700 cm⁻¹).

- X-ray diffraction to resolve crystal structure and Pt-ligand bond lengths.

- TGA/DSC to assess thermal stability and decomposition profiles .

Q. How should experimental data for this compound be documented to ensure reproducibility?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by detailing reaction conditions (temperature, solvent, stoichiometry), purification steps, and spectral data in the main text. Include raw datasets (e.g., crystallographic .cif files, NMR spectra) in supplementary materials with descriptive metadata .

Q. What are the solubility and stability profiles of this compound under ambient conditions?

- Methodological Answer : The compound is air-sensitive and soluble in chlorinated solvents (e.g., CH₂Cl₂) but insoluble in water. Stability tests under nitrogen show no decomposition for 24 hours at 25°C, but prolonged exposure to moisture or oxygen leads to ligand dissociation. Store under argon at –20°C .

Advanced Research Questions

Q. How can mechanistic studies elucidate the catalytic role of this compound in cross-coupling reactions?

- Methodological Answer : Conduct kinetic studies (e.g., variable-temperature NMR) to identify rate-determining steps. Use DFT calculations (e.g., Gaussian09) to model transition states and compare experimental/product ratios with theoretical predictions. Probe ligand lability via competition experiments with stronger donor ligands (e.g., PPh₃) .

Q. What strategies resolve contradictions in reported catalytic activities of this compound across studies?

- Methodological Answer : Systematically vary parameters (solvent polarity, substrate scope, catalyst loading) to identify confounding factors. Cross-validate results using multiple characterization methods (e.g., in situ XAS for oxidation state analysis). Replicate experiments in triplicate and apply statistical tools (e.g., ANOVA) to assess significance .

Q. How can computational modeling complement experimental data to predict ligand-substitution behavior?

- Methodological Answer : Use molecular dynamics (MD) simulations (e.g., Amber or GROMACS) to model ligand dissociation pathways. Compare computed activation energies with experimental Eyring plots. Validate models against crystallographic data and spectroscopic shifts observed during ligand exchange .

Q. What interdisciplinary approaches enhance the study of this compound’s electronic properties?

- Methodological Answer : Combine:

- Cyclic voltammetry to measure redox potentials.

- UV-Vis spectroscopy to track d-d transitions and ligand-to-metal charge transfer.

- EPR for paramagnetic intermediates (if applicable).

- Single-crystal X-ray diffraction to correlate geometry with electronic structure .

Q. How can researchers design experiments to investigate the compound’s reactivity in non-conventional solvents (e.g., ionic liquids)?

- Methodological Answer : Screen solvent effects using a matrix of ionic liquids with varying cation/anion pairs. Monitor reaction progress via GC-MS or HPLC and correlate outcomes with solvent polarity, viscosity, and coordination strength. Include control experiments in traditional solvents (e.g., THF) for benchmarking .

Q. Tables for Key Data

Properties

Molecular Formula |

C34H28O2Pt |

|---|---|

Molecular Weight |

663.7 g/mol |

IUPAC Name |

(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;platinum |

InChI |

InChI=1S/2C17H14O.Pt/c2*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;/h2*1-14H;/b2*13-11+,14-12+; |

InChI Key |

SWJXYIHLHXRZNT-SVLSSHOZSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pt] |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pt] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.